![molecular formula C11H21NO2 B2831195 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol CAS No. 1394684-38-8](/img/structure/B2831195.png)
1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol, also known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of cyclobutanols and is known for its sedative and anxiolytic effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has delved into the synthesis of oxime derivatives incorporating succinimid and morpholin groups, including compounds with cyclobutane rings. Such studies highlight the structural versatility and potential reactivity of compounds with similar backbones for further chemical modifications and applications in synthesis and materials science (Dinçer et al., 2005).
Cycloaddition Reactions
The cycloaddition of organic azides with conjugated enamines, including morpholinobuta-1,3-dienes, has been investigated, demonstrating the utility of these structures in creating novel heterocyclic compounds. This process underscores the importance of such chemical frameworks in synthesizing complex molecules with potential applications in pharmaceuticals and agrochemicals (Brunner et al., 2005).
Polymerization and Materials Chemistry
The spontaneous copolymerization of cyclobutane adducts with 2-oxazolines suggests the potential of cyclobutane-containing compounds in the development of new polymers. This research avenue might reveal opportunities for using "1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol" in creating novel polymeric materials with unique properties (Yokozawa et al., 1997).
Chemosensors
The study of squarylium-based chemosensors for Hg2+ showcases the potential of cyclobutane derivatives in sensing applications. This indicates the broader utility of cyclobutane and related compounds in developing sensitive and selective sensors for environmental monitoring and safety applications (Lee et al., 2013).
Organic Synthesis and Reactivity
The gem-dimethyl effect in cyclobutane derivatives, which accelerates cyclization reactions, highlights the role of such structures in organic synthesis, particularly in ring-closing reactions that are crucial for synthesizing cyclic compounds with potential biological activity (Ringer & Magers, 2007).
Eigenschaften
IUPAC Name |
1-[(2,6-dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-6-12(7-10(2)14-9)8-11(13)4-3-5-11/h9-10,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSLVVNIAKTOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2(CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
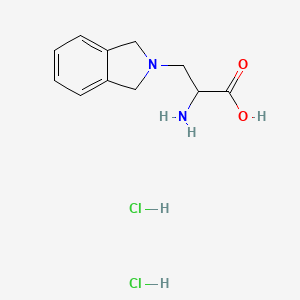
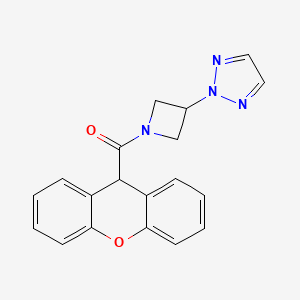
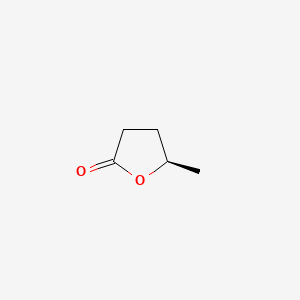
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2831117.png)

![3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2831123.png)
![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/no-structure.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2831125.png)
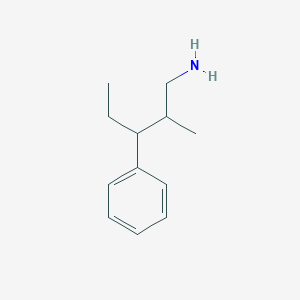
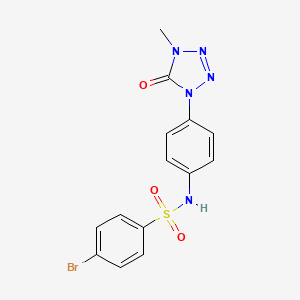
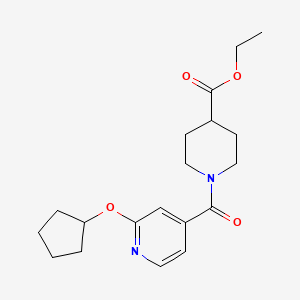


![3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide](/img/structure/B2831135.png)
